2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline
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Overview
Description
The compound “2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline” is a complex organic molecule that likely contains a quinoline group, an azetidine group, and a 1,2,3-triazole group . The 1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been reported via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The 1H-1,2,3-triazole moiety is planar and aromatic . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .Physical and Chemical Properties Analysis
The 1H-1,2,3-triazole, like all triazoles, is highly soluble in water . In aqueous solution it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .Scientific Research Applications
Quinoline-Based Compounds in Cancer Research Quinoline compounds, with their diverse biological and biochemical activities, are crucial in cancer research. They serve as parental compounds for synthesizing molecules with medical benefits, particularly showing effective anticancer activity. The synthetic versatility of quinoline allows the generation of numerous structurally diverse derivatives, which have been explored for their modes of action in inhibiting various cancer drug targets, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This exploration contributes significantly to cancer drug development and refinement, highlighting the potential of quinoline-based compounds in oncology research (Solomon & Lee, 2011).
Antibacterial and Antifungal Properties Quinoline-triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, characterized by their crystal structure and molecular interactions, show moderate results against various bacterial strains, suggesting their potential as antimicrobial agents. The study of these derivatives opens avenues for developing new therapeutic agents targeting resistant microbial infections (Ghosh et al., 2020).
Anticancer Activity of Triazoloquinoline Derivatives A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed, synthesized, and tested for their anticancer activity. These derivatives, particularly N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea, showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research underscores the importance of structural design in developing effective anticancer agents (Reddy et al., 2015).
Luminescent Properties for Materials Science The study of luminescent quinoline-triazoles has revealed their potential in materials science, particularly through the investigation of hydrogen-bonding interactions and crystal growth. These compounds exhibit thermal stability and blue-green emissive properties, making them suitable for various applications in optoelectronic devices and as fluorescent markers (Bai, Young, & Hor, 2017).
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is an isostere of the amide bond and is resistant to metabolic degradation . This suggests that the compound might interact with its targets through hydrogen bonding, and its stability could lead to sustained interactions and potential changes in the target.
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various pathogens and conditions, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound could have favorable pharmacokinetic properties .
Result of Action
1,2,3-triazole derivatives have been used to synthesize compounds with various biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities . This suggests that the compound could have a range of potential effects at the molecular and cellular levels.
Action Environment
The stability of the 1,2,3-triazole ring to metabolic degradation suggests that the compound could be relatively stable in various environments .
Safety and Hazards
Properties
IUPAC Name |
quinolin-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(15-6-5-13-3-1-2-4-14(13)18-15)20-9-12(10-20)11-21-8-7-17-19-21/h1-8,12H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMSODZTWHRPEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=CN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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